Magnesium, bromo-4-pentenyl-

説明

Magnesium is an essential mineral that is necessary for many biochemical and physiological processes in the human body. It is involved in numerous metabolic pathways, including the metabolism of carbohydrates, proteins, and fats. Magnesium is also involved in the production of energy, the regulation of cellular pH, and the regulation of nerve and muscle function. Bromo-4-pentenyl is a chemical derivative of magnesium that has been studied for its potential therapeutic applications.

科学的研究の応用

Magnesium in Health and Disease

Magnesium plays a crucial role in human health and disease, being involved in over 600 enzymatic reactions, including energy metabolism and protein synthesis. It affects physiological functions in the brain, heart, and skeletal muscles, and supplementation has shown benefits in conditions like preeclampsia, migraine, depression, coronary artery disease, and asthma. Research has also identified mutations in magnesium transporters linked to various health issues, emphasizing the importance of magnesium in cell viability (de Baaij, Hoenderop, & Bindels, 2015).

Magnesium Alloys in Orthopedics

Magnesium and its alloys have been extensively researched for orthopedic applications due to their advantageous properties over conventional implants made from stainless steel, Co-Cr-Ni alloy, and titanium. These materials are being developed to improve biomechanical performance through alloying, surface modification, and processing techniques, showcasing magnesium's potential in hard tissue applications (Radha & Sreekanth, 2017).

Corrosion of Magnesium Implants

The corrosion behavior of magnesium and its alloys is critical for their application as biodegradable implants in orthopedics. Understanding and controlling the biocorrosion rates are essential for the development of magnesium-based materials for medical implants. Various in vitro tests, from mass loss experiments to electrochemical methods, have been developed to study the corrosion mechanisms and rates of magnesium in biological environments (Kirkland, Birbilis, & Staiger, 2012).

Magnesium in Rechargeable Batteries

Magnesium's thermodynamic properties make it an excellent candidate for rechargeable batteries, offering potentially higher energy density than lead-acid and nickel-cadmium systems. Research into magnesium battery systems, including electrolyte solutions and cathode materials, aims to overcome challenges related to magnesium's chemical activity and the intercalation of magnesium ions into cathodes. These advancements indicate magnesium's potential as an alternative to existing battery technologies (Aurbach et al., 2000).

Magnesium-Based Biomaterials for Bone Repair

Magnesium-based biomaterials (MBs) are emerging as promising agents for bone repair and regeneration due to their biocompatibility, biodegradability, and osteopromotive properties. Research in this area focuses on the development of magnesium alloys, bioglasses, bioceramics, and polymer materials for orthopedic applications, investigating their osteogenic mechanisms and potential as a new generation of biodegradable orthopedic implants (Zhou et al., 2021).

作用機序

Target of Action

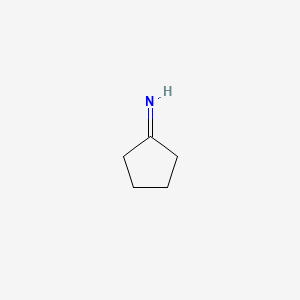

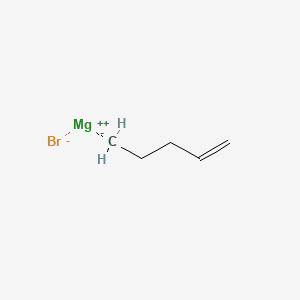

“Magnesium, bromo-4-pentenyl-” is a type of Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of “Magnesium, bromo-4-pentenyl-” are the carbon atoms in organic compounds that it reacts with .

Mode of Action

“Magnesium, bromo-4-pentenyl-” interacts with its targets through a process known as nucleophilic addition . In this process, the Grignard reagent acts as a nucleophile, donating a pair of electrons to an electrophilic carbon in another molecule. This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

“Magnesium, bromo-4-pentenyl-” is involved in the Grignard reaction, a cornerstone in organic synthesis . The Grignard reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The downstream effects of these reactions include the production of alcohols, aldehydes, ketones, and carboxylic acids .

Pharmacokinetics

It’s worth noting that the properties of grignard reagents, including “magnesium, bromo-4-pentenyl-”, can be influenced by factors such as temperature, solvent, and the presence of other chemical species .

Result of Action

The result of the action of “Magnesium, bromo-4-pentenyl-” is the formation of new organic compounds through the creation of carbon-carbon bonds . This enables the synthesis of a wide variety of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of “Magnesium, bromo-4-pentenyl-” is highly dependent on the environmental conditions. Factors such as temperature, solvent, and the presence of other chemical species can significantly influence the efficacy and stability of the Grignard reaction . For example, Grignard reagents are typically prepared and used in anhydrous (water-free) conditions, as they react rapidly and exothermically with water .

特性

IUPAC Name |

magnesium;pent-1-ene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.BrH.Mg/c1-3-5-4-2;;/h3H,1-2,4-5H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMGRBFYUPMCMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCC=C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34164-50-6 | |

| Record name | 34164-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Aminophenyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B1611334.png)